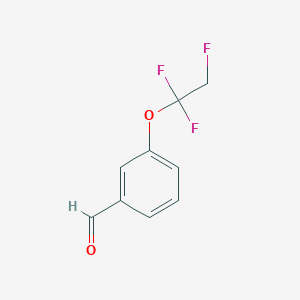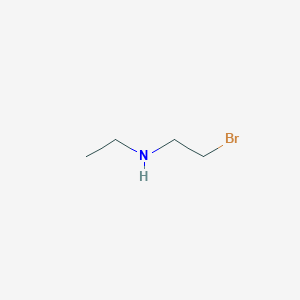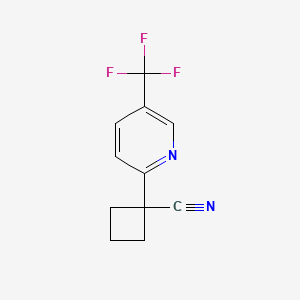
2-acetamido-2-(3-hydroxyphenyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetamido-2-(3-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of acetic acid and contains both an acetamido group and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-(3-hydroxyphenyl)acetic acid typically involves the acylation of 3-hydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetamido-2-(3-hydroxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-acetamido-2-(3-oxophenyl)acetic acid.
Reduction: 2-amino-2-(3-hydroxyphenyl)acetic acid.
Substitution: 2-acetamido-2-(3-alkoxyphenyl)acetic acid.
Applications De Recherche Scientifique
2-acetamido-2-(3-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-acetamido-2-(3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding with enzymes or receptors, while the acetamido group can form amide bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-acetamido-2-(4-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group in the para position.
2-acetamido-2-(2-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group in the ortho position.
2-acetamido-2-(3-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
2-acetamido-2-(3-hydroxyphenyl)acetic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-acetamido-2-(3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-9(10(14)15)7-3-2-4-8(13)5-7/h2-5,9,13H,1H3,(H,11,12)(H,14,15) |
Clé InChI |
UVDHSZPWPVHGKH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1=CC(=CC=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)

![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)

![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
